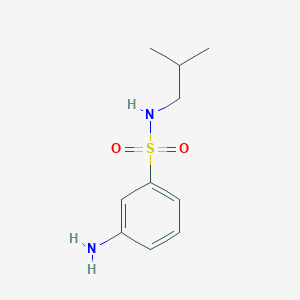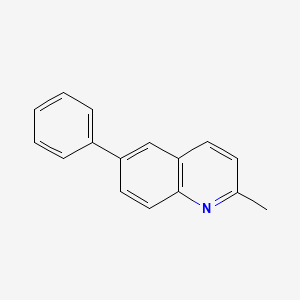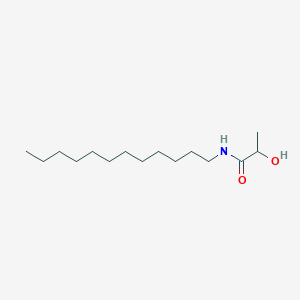
3-Ethyl-4-(p-tolyl)-1h-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-4-(p-tolyl)-1h-pyrazol-5-amine is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by an ethyl group at position 3, a 4-methylphenyl group at position 4, and an amine group at position 5
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-(p-tolyl)-1h-pyrazol-5-amine typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. One common method includes the reaction of 4-methylacetophenone with ethyl hydrazinecarboxylate under acidic conditions to form the pyrazole ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-4-(p-tolyl)-1h-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-4-(p-tolyl)-1h-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Ethyl-4-(p-tolyl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or receptors, leading to altered cellular processes. For example, it could inhibit the activity of certain kinases or proteases, thereby affecting signal transduction pathways and cellular proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Ethyl-4-methyl-1H-pyrazol-5-amine
- 4-(4-Methylphenyl)-1H-pyrazol-5-amine
- 3-Ethyl-1H-pyrazol-5-amine
Uniqueness
3-Ethyl-4-(p-tolyl)-1h-pyrazol-5-amine is unique due to the presence of both the ethyl and 4-methylphenyl groups, which confer specific steric and electronic properties. These properties can influence its reactivity and interactions with biological targets, making it distinct from other pyrazole derivatives .
Eigenschaften
Molekularformel |
C12H15N3 |
|---|---|
Molekulargewicht |
201.27 g/mol |
IUPAC-Name |
5-ethyl-4-(4-methylphenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C12H15N3/c1-3-10-11(12(13)15-14-10)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H3,13,14,15) |
InChI-Schlüssel |
LBZVKAZEZNRWHG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=NN1)N)C2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


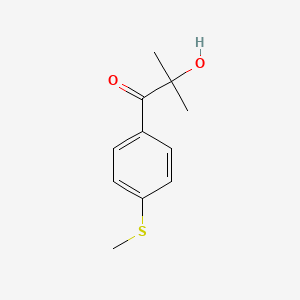
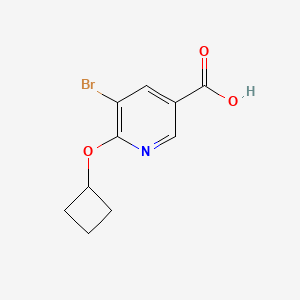


![Thiophene,2-[(2,2-dimethoxyethyl)thio]-](/img/structure/B8719685.png)
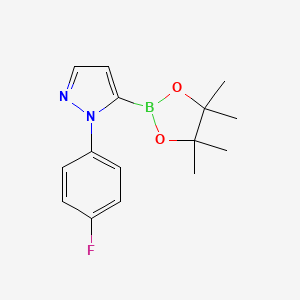
![2,9-Dimethyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole](/img/structure/B8719697.png)
![3-Bromo-N-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B8719708.png)
